アルテメテル テトラヒドロフラン アセテート

概要

説明

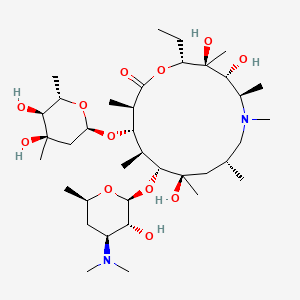

Artemether EP Impurity C is an intermediate in the synthesis of Artemether . It is produced as a byproduct during the reaction between artemisinin and ethyl vinyl ether . The compound is classified as a tertiary amine and has a basic pKa value of 8.95 .

Synthesis Analysis

The preparation of Artemether Impurity C involves mixing artemether and an organic solvent, heating, refluxing and stirring, cooling, stirring, and performing suction filtration to obtain a filtrate . The filtrate is then purified using a chromatographic column to obtain a crude Artemether Impurity C product . The crude product is then recrystallized to obtain the Artemether Impurity C .Molecular Structure Analysis

Artemether EP Impurity C has a molecular formula of C16H26O5 and a molecular weight of 298.4 . Its chemical name is (3aS,4R,6aS,7R,8S,10R,10aR)-8-methoxy-4,7-dimethyloctahydro-2H,10H-furo [3,2-i]isochromen-10-yl acetate .Chemical Reactions Analysis

Artemether Impurity C is a byproduct of the reaction between artemisinin and ethyl vinyl ether . The preparation method can prepare the Artemether Impurity C shown in the formula I, has high purity, does not need to consume a large amount of reagents, has low preparation cost, is suitable for purifying large-amount crude products, and can be scaled .Physical and Chemical Properties Analysis

Artemether EP Impurity C is a white solid . It is chemically classified as a tertiary amine and has a basic pKa value of 8.95 .科学的研究の応用

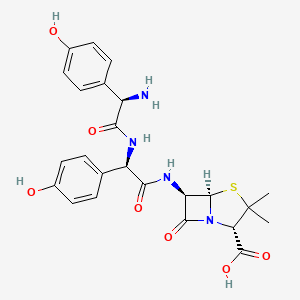

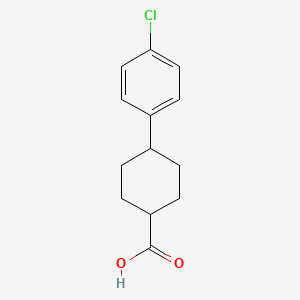

抗マラリア活性

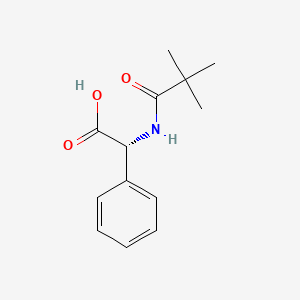

アルテメテル テトラヒドロフラン アセテートは、強力な抗マラリア活性で知られています。 アルテミシニン誘導体であり、他の抗マラリア薬に抵抗性のある株を含む、Plasmodium falciparumが原因の急性非合併症型マラリアの治療のための併用療法で使用されています {svg_1}。この化合物の有効性は、マラリア寄生虫数を減らすことで、迅速な症状緩和をもたらす能力に由来します。

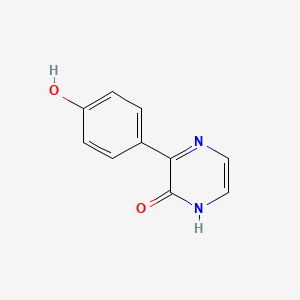

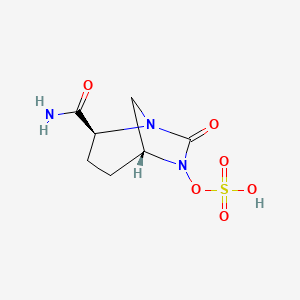

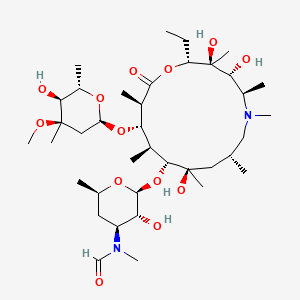

抗真菌用途

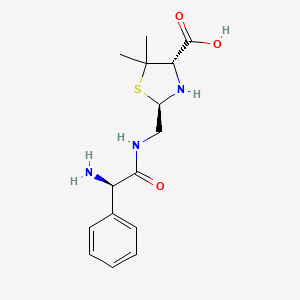

研究によると、アルテメテル テトラヒドロフラン アセテートは抗真菌特性を示します。 Aspergillus nigerやAspergillus flavusなどの真菌を含む生物変換研究により、顕著な抗真菌活性を示す代謝物が発見されました {svg_2}。これは、新しい抗真菌薬の開発における潜在的な用途を開きます。

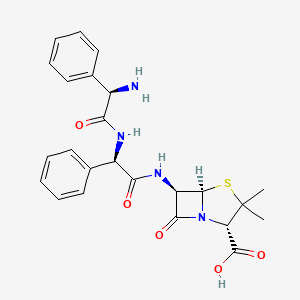

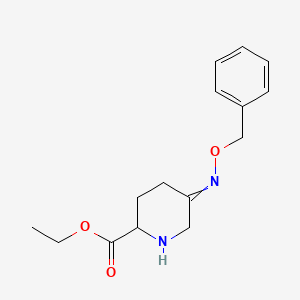

薬物動態研究

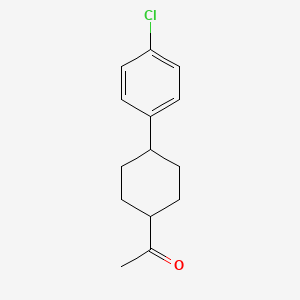

薬理学では、化合物の薬物動態を理解することが重要です。アルテメテル テトラヒドロフラン アセテートは、その吸収、分布、代謝、排泄(ADME)プロファイルを決定するための研究の対象となっています。 これらの研究は、投与量レジメンの最適化と治療効果の改善に不可欠です {svg_3}.

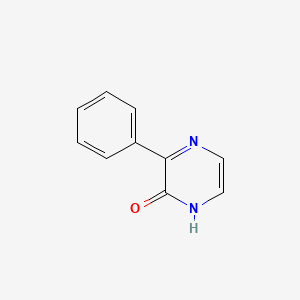

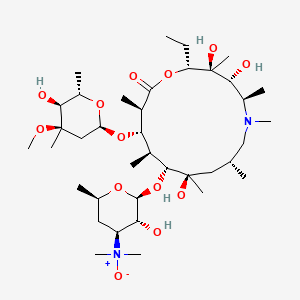

化学合成と修飾

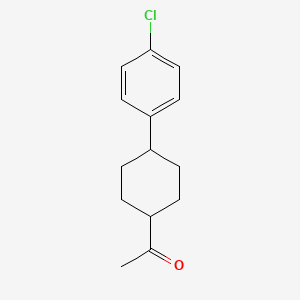

この化合物は、化学合成において貴重なシンソンとして役立ちます。その構造により、さらなる修飾が可能になり、潜在的な治療用途を持つ新しい分子が生成されます。 研究者はそれを利用して、水溶性とバイオアベイラビリティが向上したさまざまなアナログを合成しています {svg_4} {svg_5}.

バイオテクノロジー研究

バイオテクノロジーでは、アルテメテル テトラヒドロフラン アセテートは生物変換プロセスの研究に使用されています。 さまざまな植物種によって変換され、臨床的に強力な分子の合成のための前駆体となり得る代謝物が生成されます {svg_6}.

環境影響研究

医薬品化合物の環境影響は、新興の研究分野です。アルテメテル テトラヒドロフラン アセテートの生態系への影響、特に水生生物への影響と潜在的な生体蓄積は、活発な研究分野です。 これらの影響を理解することは、持続可能な医薬品慣行の開発に不可欠です {svg_7}.

作用機序

Target of Action

Artemether Tetrahydrofuran Acetate, also known as Artemether Impurity C, primarily targets the erythrocytic stages of Plasmodium spp. . This includes Plasmodium falciparum and unidentified Plasmodium species, including those acquired in chloroquine-resistant areas .

Mode of Action

The compound interacts with its targets by inhibiting nucleic acid and protein synthesis . A possible mechanism of action is that artemisinin drugs exert their cidal action by inhibiting PfATP6 . PfATP6 is an enzyme regulating cellular calcium concentration, and its malfunctioning leads to intracellular calcium accumulation, which in turn causes cell death .

Biochemical Pathways

The affected biochemical pathway involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole, which results in the generation of cytotoxic radical species .

Pharmacokinetics

In the body, Artemether Tetrahydrofuran Acetate is metabolized into the active metabolite dihydroartemisinin . The rate of conversion varies with the route of administration . Oral bioavailability in animals ranges approximately between 19 and 35% . A first-pass effect is highly probable for all compounds when administered orally .

Result of Action

The result of the compound’s action is a rapid symptomatic relief by reducing the number of malarial parasites . This leads to the treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .

Safety and Hazards

将来の方向性

Artemether EP Impurity C is currently available for purchase from several suppliers . It is used for research and development purposes and is not intended for medicinal, household, or other use . As an impurity of Artemether, it may be used in future studies to further understand the synthesis, separation, and purification of Artemether .

生化学分析

Biochemical Properties

Artemether Tetrahydrofuran Acetate plays a significant role in biochemical reactions, particularly in the inhibition of nucleic acid and protein synthesis. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also affects the activity of enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are crucial for lipid metabolism . Additionally, Artemether Tetrahydrofuran Acetate has been shown to modulate the activity of inflammatory cytokines and proteins involved in oxidative stress responses .

Cellular Effects

Artemether Tetrahydrofuran Acetate influences various cellular processes, including apoptosis, cell cycle regulation, and cellular metabolism. In non-small cell lung cancer cells, the compound induces apoptosis by downregulating anti-apoptotic proteins such as B-cell lymphoma-2 and cellular inhibitor of apoptosis proteins . It also causes cell cycle arrest by inhibiting cyclin-dependent kinases and promoting cellular senescence. Furthermore, Artemether Tetrahydrofuran Acetate affects cell signaling pathways, including the NF-κB pathway, which is involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of Artemether Tetrahydrofuran Acetate involves its interaction with biomolecules and enzymes. The compound binds to heme in the parasite’s food vacuole, leading to the generation of reactive oxygen species that damage the parasite’s cellular components . Additionally, Artemether Tetrahydrofuran Acetate inhibits the activity of enzymes involved in nucleic acid and protein synthesis, thereby disrupting the parasite’s replication and survival . The compound also modulates gene expression by affecting transcription factors and signaling pathways involved in inflammation and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Artemether Tetrahydrofuran Acetate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its efficacy and safety . Long-term studies have shown that Artemether Tetrahydrofuran Acetate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and degradation need to be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of Artemether Tetrahydrofuran Acetate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits parasite growth and improves survival rates in malaria-infected animals . At higher doses, Artemether Tetrahydrofuran Acetate can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where low doses are insufficient to achieve therapeutic outcomes, while high doses lead to adverse effects. Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Artemether Tetrahydrofuran Acetate is involved in several metabolic pathways, including lipid metabolism and glucose regulation. The compound modulates the activity of enzymes such as acetyl-CoA carboxylase, fatty acid synthase, and stearoyl-CoA desaturase, which are involved in de novo lipogenesis . Additionally, Artemether Tetrahydrofuran Acetate affects mitochondrial pyruvate oxidation and glycogen metabolism in the liver, thereby influencing overall metabolic homeostasis . These metabolic effects contribute to the compound’s therapeutic potential in conditions such as non-alcoholic steatohepatitis and diabetes .

Transport and Distribution

Artemether Tetrahydrofuran Acetate is transported and distributed within cells and tissues through various mechanisms. The compound is metabolized into its active form, dihydroartemisinin, which exerts its effects on target cells . Transporters and binding proteins facilitate the uptake and distribution of Artemether Tetrahydrofuran Acetate within cells, ensuring its localization to specific compartments where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Artemether Tetrahydrofuran Acetate plays a crucial role in its activity and function. The compound is primarily localized in the parasite’s food vacuole, where it interacts with heme and generates reactive oxygen species . Additionally, Artemether Tetrahydrofuran Acetate can localize to other cellular compartments, such as the mitochondria and endoplasmic reticulum, where it modulates metabolic and stress response pathways . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic efficacy .

特性

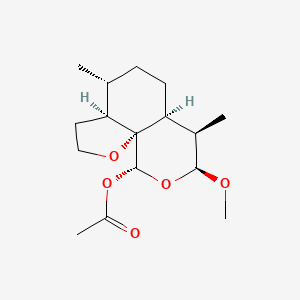

IUPAC Name |

[(3aS,4R,6aS,7R,8S,10R,10aR)-8-methoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-13-10(2)14(18-4)21-15(20-11(3)17)16(13)12(9)7-8-19-16/h9-10,12-15H,5-8H2,1-4H3/t9-,10-,12+,13+,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRDDUABDHLSPP-QYHITDJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181528-64-3 | |

| Record name | 2H,10H-Furo[3,2-i]-2-benzopyran-10-ol, octahydro-8-methoxy-4,7-dimethyl-, 10-acetate, (3aS,4R,6aS,7R,8S,10R,10aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181528-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。